3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
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Overview
Description
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is an organic compound with the molecular formula C13H20O It is a derivative of cyclohexene and is known for its distinct structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with appropriate reagents to introduce the butenone side chain. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound has a similar structure but with a hydroxyl group instead of a ketone.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This is a closely related compound with a similar butenone side chain.
Uniqueness
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a butenone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3 |
InChI Key |
JRJBVWJSTHECJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C=C(C)C(=O)C)(C)C |
Origin of Product |
United States |
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